3,5-Bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two 3,4-dimethoxyphenyl groups attached to a 1,2,4-triazole ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated triazole derivatives.
Scientific Research Applications
3,5-Bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl-1H-1,2,4-triazole
- 3,5-Bis(4-methoxyphenyl)-1H-1,2,4-triazole
- 3,5-Bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Uniqueness
3,5-Bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of two 3,4-dimethoxyphenyl groups, which can enhance its biological activity and specificity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for further research and development.
Properties
CAS No. |
107572-59-8 |
---|---|
Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3O4/c1-22-13-7-5-11(9-15(13)24-3)17-19-18(21-20-17)12-6-8-14(23-2)16(10-12)25-4/h5-10H,1-4H3,(H,19,20,21) |
InChI Key |
TZKVWSMMEAUSBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.